9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane
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Overview
Description
9-(9-Bicyclo[331]nonanylidene)-3-bromobicyclo[331]nonane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. The reaction conditions often include:
Temperature: 165–170 °C
Solvent: Tetrahydrofuran or other ethereal solvents
Catalysts: Borane or other boron-containing reagents
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often available commercially as a solution in tetrahydrofuran or as a solid .
Chemical Reactions Analysis
Types of Reactions
9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous potassium hydroxide.
Reduction: Borane or other reducing agents.
Substitution: Various nucleophiles under mild conditions.
Major Products
Oxidation: Terminal alcohols or ketones.
Reduction: Amines or other reduced compounds.
Substitution: Compounds with substituted functional groups .
Scientific Research Applications
9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane is used in various scientific research applications, including:
Chemistry: As a reagent in hydroboration reactions, Suzuki reactions, and other organic synthesis processes.
Medicine: Research into its use in drug development and synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and advanced materials .
Mechanism of Action
The compound exerts its effects through its ability to participate in hydroboration reactions. The mechanism involves the addition of the boron atom to alkenes, forming organoboranes. These organoboranes can then undergo further reactions to form various products. The molecular targets include alkenes and other unsaturated compounds, and the pathways involved include hydroboration and subsequent oxidation or reduction .
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane: A similar compound used in hydroboration reactions.
Bicyclo[4.3.0]nonane: Another bicyclic compound with different applications.
Uniqueness
9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane is unique due to its bromine substitution, which allows for additional reactivity and functionalization compared to other similar compounds. This makes it a versatile reagent in organic synthesis .
Properties
CAS No. |
915954-77-7 |
---|---|
Molecular Formula |
C18H27Br |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
9-(9-bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane |
InChI |
InChI=1S/C18H27Br/c19-16-10-14-8-3-9-15(11-16)18(14)17-12-4-1-5-13(17)7-2-6-12/h12-16H,1-11H2 |
InChI Key |
ZTAXKTYVGSGSQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)C2=C3C4CCCC3CC(C4)Br |
Origin of Product |
United States |
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